molecular formula C12H18N4O2 B2810397 3-morpholino-2-pyrazinyl tetrahydro-1H-pyrrol-3-yl ether CAS No. 1798527-87-3

3-morpholino-2-pyrazinyl tetrahydro-1H-pyrrol-3-yl ether

Cat. No.: B2810397
CAS No.: 1798527-87-3
M. Wt: 250.302
InChI Key: SOPCQEHHKFRLTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-morpholino-2-pyrazinyl tetrahydro-1H-pyrrol-3-yl ether is a chemical compound with the molecular formula C12H18N4O2 and a molecular weight of 250.302. This compound is part of the pyrrolopyrazine derivatives, which are known for their diverse biological activities and applications in various fields .

Preparation Methods

The synthesis of 3-morpholino-2-pyrazinyl tetrahydro-1H-pyrrol-3-yl ether involves several steps. One common method includes the formation of a domino imine, followed by intramolecular annulation, and finally, an Ugi-azide reaction . These steps are typically carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

3-morpholino-2-pyrazinyl tetrahydro-1H-pyrrol-3-yl ether can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research. It is used in medicinal chemistry for the development of new drugs due to its potential biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties . Additionally, it is employed in organic materials and natural products research, as well as in the study of bioactive molecules .

Mechanism of Action

The mechanism of action of 3-morpholino-2-pyrazinyl tetrahydro-1H-pyrrol-3-yl ether involves its interaction with specific molecular targets and pathways. While the exact mechanisms are not fully understood, it is believed to exert its effects by inhibiting certain enzymes or receptors involved in various biological processes .

Comparison with Similar Compounds

3-morpholino-2-pyrazinyl tetrahydro-1H-pyrrol-3-yl ether can be compared to other pyrrolopyrazine derivatives, which also exhibit a range of biological activities. Similar compounds include pyrrolo[1,2-a]pyrazine and 5H-pyrrolo[2,3-b]pyrazine derivatives . These compounds share a similar scaffold but may differ in their specific biological activities and applications.

Properties

IUPAC Name

4-(3-pyrrolidin-3-yloxypyrazin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-2-13-9-10(1)18-12-11(14-3-4-15-12)16-5-7-17-8-6-16/h3-4,10,13H,1-2,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPCQEHHKFRLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC=CN=C2N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.